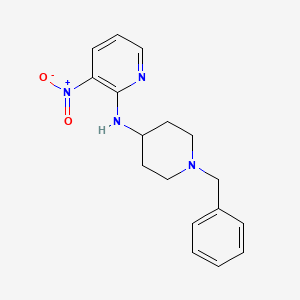![molecular formula C24H26N4O2S2 B2812011 4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392300-28-6](/img/structure/B2812011.png)
4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H26N4O2S2 and its molecular weight is 466.62. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioomycete Activity
The compound has demonstrated significant antioomycete activity against the phytopathogen Pythium recalcitrans. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 exhibited the highest in vitro potency against P. recalcitrans, surpassing the commercial fungicide hymexazol. Additionally, I23 showed promising in vivo preventive efficacy, suggesting its potential as an antioomycete agent .
Mode of Action
Studies have explored the mode of action of compound I23. Physiological, biochemical, ultrastructural, and lipidomics analyses suggest that I23 disrupts the biological membrane systems of P. recalcitrans. Understanding this mechanism is crucial for further design and development of potent derivatives for crop protection .
Quantitative Structure-Activity Relationship (QSAR) Models
Researchers established CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models to understand the structural requirements for activity. These three-dimensional QSAR models highlighted the necessity of the C4-carboxyl group and other structural features for antioomycete activity. Such insights aid in designing more effective derivatives .
Agrochemical Applications
Natural products (NPs) often serve as valuable sources for agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. By simplifying NP structures and creating synthetically accessible bioactive scaffolds, researchers can develop compounds suitable for crop protection. The compound exemplifies this approach, contributing to the market of NP mimics for crop protection .
Semisynthetic Optimization
The compound’s molecular framework provides a scaffold for semisynthetic optimization. Researchers can modify specific regions to enhance activity, bioavailability, and safety. This strategy allows for the creation of derivatives with improved properties for agricultural use .
Bioactive Scaffold Development
The compound’s 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a starting point for designing novel bioactive molecules. By exploring variations and substitutions, scientists can develop derivatives with diverse applications beyond antioomycete activity .
Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 10523. DOI: 10.1039/d3ra00855j
Propriétés
IUPAC Name |
4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S2/c1-24(2,3)18-12-10-17(11-13-18)21(30)25-22-26-27-23(32-22)31-15-20(29)28-14-6-8-16-7-4-5-9-19(16)28/h4-5,7,9-13H,6,8,14-15H2,1-3H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBKAOUHTCFEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


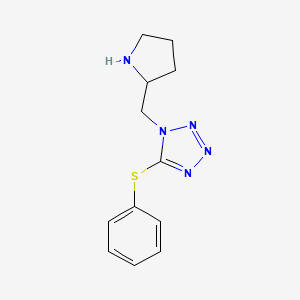
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate](/img/structure/B2811932.png)

![5-Ethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2811936.png)
![3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide](/img/structure/B2811937.png)
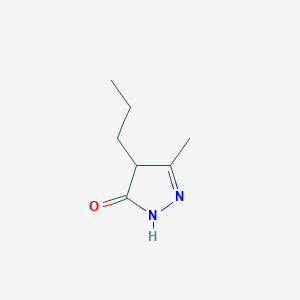
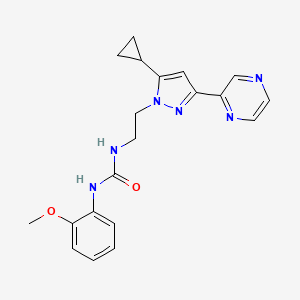
![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2811942.png)
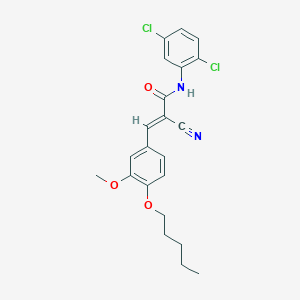

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2811948.png)
![ethyl 6-methyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2811949.png)
